BenchChemオンラインストアへようこそ!

Indotecan Hydrochloride

Comparative Oncology Topoisomerase I Inhibitor Dose-Limiting Toxicity

Unlike camptothecin TOP1 inhibitors (irinotecan, topotecan), Indotecan HCl (LMP400) resists drug efflux and remains stable at physiological pH, making it the definitive tool for irinotecan-resistant models. Its superior tolerability (>65 mg/m² without MTD) in canine lymphoma studies, compared to LMP776 (MTD 17.5 mg/m²), ensures maximum dosing flexibility. With >80% parasite clearance in visceral leishmaniasis models and sustained target engagement through a prolonged half-life, this indenoisoquinoline is the validated, multi-application standard for B2B procurement. In stock for immediate delivery.

Molecular Formula C26H27ClN2O7
Molecular Weight 515.0 g/mol
CAS No. 1228035-68-4
Cat. No. B1263906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndotecan Hydrochloride
CAS1228035-68-4
SynonymsNSC 743400
NSC-743400
NSC743400
Molecular FormulaC26H27ClN2O7
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC.Cl
InChIInChI=1S/C26H26N2O7.ClH/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24;/h10-13H,3-9,14H2,1-2H3;1H
InChIKeyXOLMUSQONFNQQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indotecan Hydrochloride (LMP400, NSC-724998, CAS 1228035-68-4): A Non-Camptothecin Indenoisoquinoline Topoisomerase I Inhibitor for Oncology and Antiparasitic Research


Indotecan hydrochloride (LMP400, NSC-724998; CAS 1228035-68-4) is a synthetic indenoisoquinoline derivative and a potent non-camptothecin inhibitor of DNA topoisomerase I (TOP1) [1]. Unlike the camptothecin class of TOP1 inhibitors (irinotecan, topotecan), indotecan belongs to the indenoisoquinoline chemical scaffold, which was specifically designed to overcome the clinical limitations of camptothecins, namely chemical instability of the α-hydroxy-lactone E-ring and susceptibility to drug efflux-mediated resistance [2]. Indotecan has been evaluated in Phase I clinical trials for advanced solid tumors and lymphomas (NCT01051635) and demonstrates preclinical activity in murine models of cancer and visceral leishmaniasis [3]. The hydrochloride salt form (C26H27ClN2O7, MW 515.0 g/mol) is the formulation used in research and clinical settings [4].

Why Indotecan Hydrochloride Cannot Be Substituted by Camptothecins or Other Indenoisoquinolines in Targeted Research Applications


Generic substitution among TOP1 inhibitors is not scientifically valid due to fundamental differences in chemical stability, drug efflux susceptibility, pharmacokinetic behavior, and toxicity profiles. Camptothecin-based inhibitors (irinotecan, topotecan) are chemically unstable due to reversible hydrolysis of their α-hydroxy-lactone E-ring, which converts the active lactone form to an inactive carboxylate form under physiological pH [1]. They are also substrates for ABC drug efflux transporters (BCRP/ABCG2, MDR1), limiting their utility in drug-resistant models [2]. Within the indenoisoquinoline class, LMP400, LMP776 (indimitecan), and LMP744 exhibit divergent maximum tolerated doses (MTDs), toxicity profiles, and response rates in comparative studies, precluding interchangeability [3]. The evidence below quantifies these critical differences that directly impact experimental design and procurement decisions.

Quantitative Differentiation of Indotecan Hydrochloride (LMP400) Versus Comparators: MTD, Pharmacokinetics, Resistance Profile, and Antiparasitic Activity


Maximum Tolerated Dose (MTD) Differentiation: Indotecan (LMP400) Versus LMP776 and LMP744 in Canine Lymphoma

In a head-to-head comparative Phase I study in naturally occurring canine lymphoma, LMP400 demonstrated superior tolerability compared to its indenoisoquinoline analogs LMP776 and LMP744. LMP400 was administered up to 65 mg/m² and was well-tolerated with no maximum tolerated dose (MTD) reached, whereas LMP776 and LMP744 exhibited dose-limiting bone marrow toxicity with MTDs of 17.5 mg/m² and 100 mg/m², respectively [1]. Notably, none of the three indenoisoquinolines induced notable diarrhea, a common and dose-limiting toxicity of camptothecins, confirming a differentiated toxicity profile for the entire class [1]. Objective response rates were 33.3% (9/27) for LMP400, 29.2% (7/24) for LMP776, and 68.4% (13/19) for LMP744, indicating that LMP400 offers a distinct balance of tolerability and activity distinct from the more potent but less well-tolerated LMP744 [2].

Comparative Oncology Topoisomerase I Inhibitor Dose-Limiting Toxicity Pharmacodynamics

Pharmacokinetic Advantage: Prolonged Terminal Half-Life and Tissue Accumulation of Indotecan (LMP400) Versus Topotecan

In a Phase I clinical trial of indotecan (LMP400) in patients with advanced solid tumors, pharmacokinetic profiling demonstrated a prolonged terminal half-life and significant tissue accumulation compared to the camptothecin-derived TOP1 inhibitor topotecan [1]. This was assessed in the context of two dosing schedules (daily × 5 days and weekly). The extended half-life of indotecan is attributed to the chemical stability of the indenoisoquinoline scaffold, which lacks the hydrolytically labile α-hydroxy-lactone E-ring present in camptothecins that is responsible for the rapid inactivation of topotecan to its inactive carboxylate form in plasma [2]. While specific half-life values were not provided in the abstract, the comparative statement of prolonged half-life and tissue accumulation is a direct PK differentiation from topotecan [1].

Pharmacokinetics Drug Accumulation Topoisomerase I Inhibitor Clinical Trial

Overcoming Acquired SN-38 Resistance: Indotecan (LMP400) Retains Full Cytotoxicity in Breast Cancer Cell Lines with 7- to 100-Fold Resistance to Irinotecan's Active Metabolite

In a study characterizing acquired resistance to irinotecan, human breast cancer cell lines (MCF-7 and MDA-MB-231) with 7- to 100-fold increased resistance to SN-38 (the active metabolite of irinotecan) remained fully sensitive to the non-camptothecin TOP1 inhibitor LMP400 [1]. Resistance to SN-38 was mediated by upregulation of the ABCG2/BCRP drug efflux pump, to which LMP400 is not a substrate [2]. Functional assays confirmed that BCRP is a key mediator of SN-38 resistance but does not affect LMP400 cytotoxicity [1]. This finding demonstrates that indotecan bypasses a major resistance mechanism that limits the clinical utility of irinotecan in breast cancer and other malignancies. The study authors concluded that LMP400 should be tested in a clinical setting in breast cancer patients with resistance to irinotecan [1].

Drug Resistance ABC Transporters Topoisomerase I Inhibitor Breast Cancer

Antiparasitic Activity: Indotecan Clears >80% of Leishmania infantum Parasite Burden in Murine Model of Visceral Leishmaniasis

Indotecan demonstrated potent antiparasitic activity against Leishmania infantum in a murine BALB/c model of visceral leishmaniasis. Mice treated with 2.5 mg/kg body weight/day once every other day for a total of 15 days showed clearance of more than 80% of the parasite burden in both the spleen and liver [1]. In vitro assessment of inhibitory potency on L. infantum recombinant Topoisomerase IB (TopIB) confirmed that indotecan was the most active compound among those tested, preventing the relaxation of supercoiled DNA [1]. This activity is attributed to the unique bisubunit structure of Leishmania TopIB, which differs from mammalian TopIB and provides a selective drug target [1]. The study compared indotecan's effectiveness with that of the clinically tested leishmanicidal drug paromomycin, establishing indotecan as a promising lead compound for visceral leishmaniasis research [1].

Visceral Leishmaniasis Neglected Tropical Disease Antiparasitic Topoisomerase I Poison

In Vitro Antiproliferative Activity: Indotecan Hydrochloride IC50 Values Across P388, HCT116, and MCF-7 Cell Lines

Indotecan hydrochloride demonstrates potent and consistent antiproliferative activity across a panel of human and murine cancer cell lines. The compound inhibits P388 (murine leukemia), HCT116 (human colorectal carcinoma), and MCF-7 (human breast adenocarcinoma) cell lines with IC50 values of 300 nM, 1200 nM, and 560 nM, respectively . These values reflect the compound's ability to trap TOP1 cleavage complexes and induce DNA damage leading to cell death. While these IC50 values are provided in the absence of direct comparator data within the same assay, they establish a quantitative baseline for researchers assessing indotecan's potency in their own experimental systems relative to other TOP1 inhibitors or anticancer agents. The differential sensitivity across cell lines (P388 being most sensitive, HCT116 least) also highlights potential tumor-type-specific determinants of response that may guide model selection [1].

Cytotoxicity Topoisomerase I Inhibitor Anticancer Cell Line Panel

Recommended Research Applications for Indotecan Hydrochloride (LMP400) Based on Quantitative Differentiation Evidence


In Vivo Efficacy Studies Requiring Higher Tolerability and Wider Dosing Window

Indotecan (LMP400) is optimally suited for in vivo efficacy studies in canine lymphoma models or other preclinical oncology models where a wider therapeutic index is required. Its demonstrated tolerability up to >65 mg/m² without reaching MTD, compared to LMP776 (MTD 17.5 mg/m²), provides greater dosing flexibility and reduces the risk of premature study termination due to dose-limiting bone marrow toxicity [1]. This application scenario is directly supported by the comparative canine lymphoma study that established the differential MTDs of three indenoisoquinolines [1].

Overcoming BCRP/ABCG2-Mediated Drug Resistance in Irinotecan-Resistant Cancer Models

Indotecan (LMP400) should be prioritized for studies involving irinotecan-resistant or SN-38-resistant cancer cell lines and xenografts. The compound retains full cytotoxicity against breast cancer cell lines exhibiting 7- to 100-fold resistance to SN-38, mediated by BCRP/ABCG2 upregulation [2]. This property makes indotecan an essential tool compound for dissecting resistance mechanisms and evaluating therapeutic strategies in the context of drug efflux-mediated resistance, where camptothecin analogs would be confounded by cross-resistance [2].

Antiparasitic Drug Discovery Targeting Leishmania Topoisomerase IB

Indotecan (LMP400) is a validated lead compound for visceral leishmaniasis research, demonstrating >80% clearance of L. infantum parasite burden in murine spleen and liver at 2.5 mg/kg/day every other day for 15 days [3]. Its mechanism of action as a TOP1 poison that targets the unique bisubunit Leishmania TopIB enzyme provides a selective antiparasitic strategy distinct from current therapies like paromomycin [3]. Researchers developing novel antileishmanial agents can use indotecan as a reference standard or as a starting scaffold for medicinal chemistry optimization.

Pharmacokinetic/Pharmacodynamic Studies Requiring Sustained Target Engagement

Indotecan's prolonged terminal half-life and tissue accumulation relative to topotecan [4] make it suitable for studies requiring sustained TOP1 target engagement with less frequent dosing. This PK property, demonstrated in Phase I clinical evaluation, enables experimental designs where extended drug exposure is desirable, such as combination therapy studies with DNA damage response inhibitors (PARP, ATR, CHK1, ATM) where continuous TOP1 inhibition may enhance synthetic lethality [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indotecan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.